5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
Overview
Description
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound with a complex aromatic structure It features a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This can be done by reacting the nitrated intermediate with benzyl alcohol in the presence of a base like potassium carbonate.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its functional groups can interact with specific molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)phenyl derivatives
- Pyrazole derivatives
Comparison: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a distinct set of chemical properties that can be exploited in various fields of research and industry.
Properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZEYWNUBKJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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